

# Tofacitinib's Kinase Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of Tofacitinib (formerly CP-690,550), a Janus kinase (JAK) inhibitor, with its activity against other kinase families. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Tofacitinib's mechanism of action and potential off-target effects.

# **Executive Summary**

Tofacitinib is an oral, small-molecule inhibitor that primarily targets the Janus kinase family, playing a key role in signaling pathways that regulate immune cell function and hematopoiesis. [1][2] While initially developed as a selective JAK3 inhibitor, further studies have demonstrated its activity against other JAK family members, classifying it as a pan-JAK inhibitor with predominant activity against JAK1 and JAK3.[3][4] Understanding its cross-reactivity with other kinases is crucial for predicting its full therapeutic potential and anticipating potential adverse effects. This guide summarizes the quantitative data on Tofacitinib's kinase selectivity, details the experimental protocols used for these assessments, and visualizes the relevant signaling pathways.

# **Kinase Selectivity Profile of Tofacitinib**

The selectivity of Tofacitinib has been extensively characterized using various in vitro kinase assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values



against the primary JAK targets and a selection of off-target kinases identified through broader kinome screening.

Table 1: Tofacitinib Activity against Janus Kinase (JAK) Family

| Kinase | IC50 (nM) | Reference |  |
|--------|-----------|-----------|--|
| JAK1   | 3.2       | [4]       |  |
| JAK2   | 4.1       | [4]       |  |
| JAK3   | 1.6       | [4]       |  |
| TYK2   | 16 - 34   | [5]       |  |

Table 2: Tofacitinib Off-Target Kinase Activity (Selected)

Biochemical assays have been employed to determine the broader kinase selectivity of Tofacitinib. While a comprehensive list of all tested kinases is extensive, the following table highlights some of the notable off-target kinases. It's important to note that in cellular assays, Tofacitinib shows greater selectivity for JAK1 and JAK3 over JAK2.[4]



| Kinase Family              | Kinase | IC50 (nM) / % Inhibition @ concentration | Reference |
|----------------------------|--------|------------------------------------------|-----------|
| Tyrosine Kinase            | LCK    | >10000                                   | [6]       |
| Tyrosine Kinase            | LYN    | 5600                                     | [6]       |
| Tyrosine Kinase            | SRC    | >10000                                   | [6]       |
| Serine/Threonine<br>Kinase | ROCK2  | 1600                                     | [6]       |
| Serine/Threonine<br>Kinase | PIM1   | 300                                      | [6]       |
| Serine/Threonine<br>Kinase | MINK1  | 340                                      | [6]       |
| Serine/Threonine<br>Kinase | MST2   | 410                                      | [6]       |

Note: The data presented is a compilation from various sources and assay conditions may differ. For detailed interpretation, refer to the original publications.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in this guide.

## **KINOMEscan™** Assay

The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

Methodology:



- Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to generate the affinity resin.
- Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.
- Incubation: The reaction plate is incubated at room temperature with shaking for 1 hour to allow the binding to reach equilibrium.
- Washing: The affinity beads are washed to remove unbound protein.
- Elution: The bound kinase is eluted from the beads.
- Quantification: The concentration of the eluted kinase is measured by qPCR of the DNA tag.
- Data Analysis: The amount of kinase measured by qPCR is plotted against the compound concentration to determine the dissociation constant (Kd) or the percentage of inhibition at a specific concentration.

## **ADP-Glo™** Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used to generate a luminescent signal. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

#### Methodology:

- Kinase Reaction: The kinase, substrate (e.g., a peptide or protein), ATP, and the test compound (at various concentrations) are incubated together in a reaction buffer.
- ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.



- Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction.
- Luminescence Measurement: The luminescence is measured using a luminometer.
- Data Analysis: The luminescent signal is plotted against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]

## **Signaling Pathway Visualizations**

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway of Tofacitinib and a general workflow for kinase profiling.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cellagentech.com [cellagentech.com]
- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases PMC [pmc.ncbi.nlm.nih.gov]
- 6. ab-science.com [ab-science.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Tofacitinib's Kinase Cross-Reactivity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857361#cross-reactivity-of-jak-in-25-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com